
Pregnanetriol
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pregnanetriol can be synthesized through the reduction of 17α-hydroxyprogesterone. The process involves the reduction of the carbonyl groups at positions 3 and 20 to hydroxyl groups, resulting in the formation of this compound. This reaction typically requires specific reducing agents and controlled conditions to ensure the correct stereochemistry of the product .
Industrial Production Methods: Industrial production of this compound involves the use of advanced chromatographic techniques to isolate and purify the compound from biological samples. Gas chromatography, often coupled with mass spectrometry, is commonly used to achieve high purity and yield .
Analyse Des Réactions Chimiques
Glucuronidation
Pregnanetriol undergoes glucuronidation to enhance solubility for urinary excretion:
Reaction | Enzyme | Conditions | Product | Reference |
---|---|---|---|---|
3α-OH glucuronidation | UDP-glucuronosyltransferase | pH 7.4, 37°C | This compound-3α-O-β-D-glucuronide |
-
Deuterated analogs (e.g., this compound-d4) are synthesized via isotopic exchange for use as internal standards in mass spectrometry.
Hydrolysis
Glucuronide conjugates are reversibly hydrolyzed by β-glucuronidase:
textThis compound glucuronide + H2O → this compound + Glucuronic acid
This reaction is pivotal in clinical assays to quantify free this compound.
Oxidation and Reduction Reactions
This compound participates in redox reactions characteristic of steroids:
Derivatization for GC-MS
This compound is derivatized with trimethylsilyl (TMS) reagents to improve volatility:
textThis compound + BSTFA → TMS-pregnanetriol + byproducts
Stability Under Acidic Conditions
Prolonged exposure to strong acids (e.g., HCl) leads to dehydration, forming Δ⁵-pregnene derivatives .
Applications De Recherche Scientifique
Clinical Diagnostic Applications
Congenital Adrenal Hyperplasia (CAH)
Pregnanetriol serves as a critical biomarker for diagnosing congenital adrenal hyperplasia, particularly due to 21-hydroxylase deficiency. Elevated levels of PT indicate disruptions in steroidogenesis, leading to the accumulation of steroid precursors. For instance, a study demonstrated that measuring urinary PT can effectively differentiate between patients with classical 21-hydroxylase deficiency and those without, providing a reliable diagnostic tool for clinicians .
Table 1: Diagnostic Utility of this compound in CAH
Condition | Biomarker | Urinary Level Indication |
---|---|---|
Classical 21-hydroxylase deficiency | This compound (PT) | Elevated levels indicate enzyme deficiency |
Non-classical CAH | Normal PT levels | No significant elevation |
Adrenocortical Carcinoma (ACC)
Recent studies have highlighted the utility of urinary steroid metabolomics, including PT, in detecting adrenocortical carcinoma. By employing gas chromatography-mass spectrometry (GC-MS), researchers identified distinct steroid profiles that can differentiate malignant from benign adrenal tumors. The presence of PT among other metabolites contributes to the accuracy of these diagnostic methods .
Monitoring Treatment Efficacy
Assessment of Hormonal Replacement Therapy
In patients undergoing treatment for 21-hydroxylase deficiency, monitoring urinary PT levels can provide insights into the effectiveness of hormonal replacement therapies. A study reported a significant correlation between first morning PT values and serum 17-hydroxyprogesterone levels before medication administration, suggesting that PT measurements can guide adjustments in treatment protocols .
Table 2: Correlation Between this compound and Hormonal Levels
Time Point | Urinary PT Level (mg/gCr) | Serum 17OHP Level (ng/mL) | Correlation Coefficient (r) |
---|---|---|---|
Before medication | 0.10 - 56.1 | Varies | 0.87 |
After medication | Decreased | Increased | Weaker correlation |
Research Applications
Understanding Steroidogenesis
this compound is instrumental in research focused on steroid biosynthesis pathways. Its detection helps elucidate metabolic disruptions in various endocrine disorders. For example, elevated PT levels reflect altered pathways in steroid hormone production, offering insights into conditions such as adrenal insufficiency and hyperandrogenism .
Case Study: Urinary Steroid Profiling
A proof-of-concept study evaluated urine samples from patients with suspected ACC using mass spectrometry-based profiling. The results indicated that PT, along with other metabolites, formed part of a "malignant steroid fingerprint" that could predict tumor recurrence with high sensitivity and specificity .
Mécanisme D'action
Pregnanetriol itself is an inactive metabolite and does not exert significant biological effects. its presence in biological samples is indicative of the metabolic pathways involving progesterone and its derivatives. The compound is formed through the enzymatic reduction of 17α-hydroxyprogesterone, which is a key intermediate in the biosynthesis of adrenal corticosteroids .
Comparaison Avec Des Composés Similaires
Pregnanediol: Another metabolite of progesterone, differing by the presence of only two hydroxyl groups.
Pregnanetriolone: A related compound with a ketone group at position 20 instead of a hydroxyl group.
17α-Hydroxyprogesterone: The precursor to pregnanetriol in the metabolic pathway.
Uniqueness: this compound is unique due to its specific role as a biomarker for adrenal gland disorders. Its presence in urine is a direct indicator of the metabolic activity involving progesterone and its derivatives, making it a valuable tool in clinical diagnostics .
Activité Biologique
Introduction
Pregnanetriol, specifically 5-pregnanetriol (5-PT), is a significant urinary metabolite derived from the metabolism of progesterone and other steroid hormones. It plays a crucial role in the assessment of various endocrine disorders, particularly congenital adrenal hyperplasia (CAH) resulting from 21-hydroxylase deficiency. This article delves into the biological activity of this compound, exploring its biochemical pathways, clinical significance, and implications in health and disease.
Biochemical Pathways
This compound is produced primarily through the metabolism of progesterone. The enzymatic conversion involves several key steps:
- Progesterone Conversion : Progesterone is converted into 17α-hydroxyprogesterone (17-OHP) by the enzyme 21-hydroxylase.
- Formation of this compound : 17-OHP can then be further metabolized into this compound through additional enzymatic reactions.
Table 1: Key Enzymes and Metabolites Involved in this compound Production
Enzyme | Substrate | Product |
---|---|---|
21-Hydroxylase | Progesterone | 17α-Hydroxyprogesterone |
Various hydroxylases | 17α-Hydroxyprogesterone | This compound |
Role in Congenital Adrenal Hyperplasia (CAH)
Elevated levels of 5-pregnanetriol are predominantly associated with CAH due to a deficiency in 21-hydroxylase. This condition leads to an accumulation of steroid precursors, resulting in abnormal hormone levels and various clinical manifestations.
- Symptoms of CAH : Symptoms may include ambiguous genitalia in newborns, early onset of puberty, and excessive hair growth due to elevated androgen levels.
- Diagnostic Utility : Measurement of urinary this compound provides valuable insights into adrenal function and steroid metabolism. It is particularly useful in newborn screening programs for detecting CAH.
Case Studies
- Monitoring Treatment Efficacy : A study involving 25 patients with classic CAH demonstrated a correlation between urinary this compound levels and serum 17-OHP levels before and after glucocorticoid treatment. The optimal first morning urinary PT value was found to be between 2.2–3.3 mg/g creatinine for effective monitoring of treatment response .
- Biochemical Monitoring : Another study highlighted the importance of urinary this compound as a less invasive alternative to serum measurements for monitoring 21-hydroxylase deficiency in pediatric patients . The findings suggested that urinary PT could serve as a reliable index for assessing adrenal function over shorter periods compared to traditional methods.
Table 2: Summary of Clinical Findings Related to this compound Levels
Condition | Urinary this compound Level | Associated Symptoms |
---|---|---|
Congenital Adrenal Hyperplasia (CAH) | Elevated (>2.5 µmol/24 hours) | Ambiguous genitalia, early puberty |
Adrenal Insufficiency | Low (<0.6 µmol/24 hours) | Fatigue, muscle weakness |
Normal Function | Normal (0.6-2.5 µmol/24 hours) | Asymptomatic |
Implications for Endocrine Health
The measurement of this compound not only aids in diagnosing CAH but also provides insights into broader endocrine health. Abnormal levels can indicate:
- Adrenal Insufficiency : Low levels may suggest inadequate adrenal hormone production.
- Hormonal Imbalances : Variations in this compound can reflect disruptions in steroid biosynthesis pathways.
Propriétés
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14+,15+,16+,17-,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPADBBISMMJAW-UHHUKTEYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00911364 | |
Record name | Pregnanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1098-45-9, 13933-75-0 | |
Record name | Pregnanetriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1098-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pregnanetriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001098459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1098-45-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52760 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pregnanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-β-pregnane-3-α,17-α,20-α-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.862 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (20R)-5α-pregnane-3α,17,20-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.266 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PREGNANE-3,17,20-TRIOL, (3.ALPHA.,5.BETA.,20S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43822S61TB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Pregnanetriol and what is its significance?
A1: this compound (5β-Pregnane-3α,17α,20α-triol) is a metabolic byproduct of 17α-Hydroxyprogesterone, a crucial intermediate in steroid hormone biosynthesis. [] Its measurement in urine serves as a valuable indicator of 17α-Hydroxyprogesterone levels, aiding in the diagnosis and monitoring of conditions impacting steroid synthesis, such as Congenital Adrenal Hyperplasia (CAH). [, , ]
Q2: How does this compound relate to Congenital Adrenal Hyperplasia (CAH)?
A2: CAH frequently stems from a deficiency in the 21-hydroxylase enzyme, a key player in cortisol production. [] This deficiency disrupts the normal steroidogenesis pathway, leading to an accumulation of precursors like 17α-Hydroxyprogesterone and consequently, elevated this compound levels. [, , ] Therefore, elevated this compound in urine serves as a strong indicator of CAH. [, , , , ]
Q3: Can this compound levels differentiate between different types of CAH?
A3: Yes, measuring this compound alongside Δ5-Pregnenetriol can differentiate between the two most common forms of CAH. In 21-hydroxylase deficiency, the ratio of Δ5-Pregnenetriol to this compound is always below 1.0, whereas, in 3β-hydroxysteroid dehydrogenase deficiency, this ratio always exceeds 1.0. [] Additionally, the presence of 11-Ketothis compound is unique to 21-hydroxylase deficiency. []
Q4: Is this compound production limited to the adrenal glands?
A4: No, while the adrenal glands are a major source, research indicates that the testes also contribute to this compound production. [, ] Studies show that administration of human chorionic gonadotropin (HCG), a hormone stimulating testosterone production, increases urinary this compound in men with functioning testes. [] This suggests a testicular origin for a portion of urinary this compound in men. []
Q5: Can pregnancy impact this compound levels?
A5: Yes, pregnancy significantly influences this compound levels. Studies indicate a biphasic increase in urinary this compound during pregnancy, with peaks in the first and third trimesters. [] The initial rise likely originates from the ovaries and potentially the adrenal cortex, while the later surge might stem from the placenta taking over as a primary source of this compound precursors. [, ]
Q6: How does the administration of exogenous hormones affect this compound excretion?
A6: Administration of various hormones can influence this compound excretion. ACTH and SU-4885, both stimulating adrenal hormone production, lead to increased this compound levels. [] Conversely, Triparanol, an inhibitor of cholesterol synthesis (a steroid precursor), causes a decrease in this compound excretion. []
Q7: What is the chemical structure of this compound?
A7: this compound is a pregnane steroid with three hydroxyl groups. Its systematic IUPAC name is 5β-Pregnane-3α,17α,20α-triol.
Q8: Can you describe the molecular formula and weight of this compound?
A8: The molecular formula of this compound is C21H36O3, and its molecular weight is 332.51 g/mol.
Q9: What methods are used to measure this compound levels?
A9: Several analytical techniques can quantify this compound, including:
- Gas Chromatography (GC): This method, often coupled with mass spectrometry (GC/MS), offers high sensitivity and specificity for measuring this compound in various biological samples, including urine and plasma. [, , , ]
- Thin Layer Chromatography (TLC): While less sensitive than GC, TLC provides a simpler and faster method for separating and quantifying this compound in urine. []
- Spectrophotometry: This method involves measuring the absorbance of light by this compound derivatives, but it may be less specific compared to GC or TLC. []
Q10: How are this compound measurements used in clinical settings?
A10: this compound measurement, primarily in urine, is crucial for:
- Diagnosing CAH: Elevated levels, especially in newborns, are strong indicators of CAH. [, ]
- Monitoring CAH treatment: this compound levels help assess the effectiveness of glucocorticoid therapy in managing CAH. [, ]
Q11: How is this compound used in research beyond CAH diagnosis?
A11: this compound serves as a valuable tool in several research areas:
- Non-invasive monitoring of ovarian function: In Asian elephants, urinary this compound fluctuations correlate with ovarian cycles and can be used to monitor reproductive function. []
- Prenatal diagnosis of Smith-Lemli-Opitz syndrome (SLOS): Elevated levels of dehydrothis compound, a derivative of this compound, in maternal urine or serum can potentially serve as a non-invasive prenatal diagnostic marker for SLOS. [, ]
- Understanding steroid metabolism: Studying the excretion patterns of this compound and its related compounds helps researchers elucidate steroid metabolic pathways and identify potential enzymatic defects. [, , , , , , ]
Q12: What are some limitations of using this compound as a diagnostic marker?
A12:
- Specificity: While a strong indicator of CAH, elevated this compound is not exclusive to this condition and can be seen in other conditions affecting steroidogenesis. [, ]
- Factors influencing levels: this compound levels can be affected by various factors including age, sex, pregnancy, and medications, necessitating careful interpretation of results. [, , , ]
Q13: What are potential future research directions regarding this compound?
A13:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.